molecular formula C7H7BN2O3 B13334829 (4-(1H-Imidazol-1-yl)furan-2-yl)boronic acid

(4-(1H-Imidazol-1-yl)furan-2-yl)boronic acid

Cat. No.: B13334829
M. Wt: 177.96 g/mol
InChI Key: VUVIZTHFHWWZEF-UHFFFAOYSA-N
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Description

(4-(1H-Imidazol-1-yl)furan-2-yl)boronic acid is a boronic acid derivative with a molecular formula of C7H7BN2O3 and a molecular weight of 177.95 g/mol . This compound features both imidazole and furan rings, making it a unique and versatile molecule in various chemical applications.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-Imidazol-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole and furan rings.

    Substitution: The boronic acid group can participate in substitution reactions, often forming new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, various oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different imidazole derivatives, while substitution reactions can produce a variety of boronic acid esters.

Scientific Research Applications

(4-(1H-Imidazol-1-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(1H-Imidazol-1-yl)furan-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-Imidazol-1-yl)furan-2-yl)methanol
  • (4-(1H-Imidazol-1-yl)furan-2-yl)amine
  • (4-(1H-Imidazol-1-yl)furan-2-yl)carboxylic acid

Uniqueness

(4-(1H-Imidazol-1-yl)furan-2-yl)boronic acid stands out due to its unique combination of imidazole and furan rings along with the boronic acid group. This combination provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound in multiple research fields .

Properties

Molecular Formula

C7H7BN2O3

Molecular Weight

177.96 g/mol

IUPAC Name

(4-imidazol-1-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C7H7BN2O3/c11-8(12)7-3-6(4-13-7)10-2-1-9-5-10/h1-5,11-12H

InChI Key

VUVIZTHFHWWZEF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)N2C=CN=C2)(O)O

Origin of Product

United States

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